molecular formula C14H16N2O3 B455794 5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide CAS No. 438221-61-5

5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide

Cat. No.: B455794
CAS No.: 438221-61-5
M. Wt: 260.29g/mol
InChI Key: DZAXKEKCWHVSEQ-UHFFFAOYSA-N
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Description

5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide is a chemical compound with the molecular formula C14H16N2O3 and a PubChem CID of 726923 . This compound belongs to the class of furohydrazides, which are of significant interest in medicinal and organic chemistry research due to their potential as versatile synthetic intermediates. The structure incorporates a furan ring, a common feature in many biologically active molecules and platform chemicals . As a specialized research chemical, this compound is provided For Research Use Only. It is strictly intended for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers exploring heterocyclic chemistry, drug discovery, and the development of novel organic materials may find this compound valuable. Specific areas of investigation could include the synthesis of more complex molecular architectures or preliminary biological screening, though its precise mechanisms of action and full spectrum of applications are subjects for ongoing scientific investigation. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-5-10(2)7-12(6-9)18-8-11-3-4-13(19-11)14(17)16-15/h3-7H,8,15H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAXKEKCWHVSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328085
Record name 5-[(3,5-dimethylphenoxy)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666192
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

438221-61-5
Record name 5-[(3,5-dimethylphenoxy)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Intermediate: 5-(Chloromethyl)furan-2-carboxylic Acid Derivatives

The ether linkage is established via nucleophilic substitution between a chloromethyl furan intermediate and 3,5-dimethylphenol. Preparation of this intermediate begins with furan-2-carboxylic acid , which undergoes formylation at position 5 using a Vilsmeier-Haack reaction (DMF, POCl3_3) to yield 5-formylfuran-2-carboxylic acid. Subsequent reduction with sodium borohydride (NaBH4_4) produces 5-(hydroxymethyl)furan-2-carboxylic acid, which is chlorinated using thionyl chloride (SOCl2_2) to form 5-(chloromethyl)furan-2-carbonyl chloride.

Etherification with 3,5-Dimethylphenol

The chloromethyl intermediate reacts with 3,5-dimethylphenol in a polar aprotic solvent (e.g., DMF) under basic conditions (K2_2CO3_3) to form 5-[(3,5-dimethylphenoxy)methyl]furan-2-carbonyl chloride. This step leverages the phenol’s nucleophilicity to displace the chloride, forming the ether bond.

Hydrazide Formation

The acyl chloride is treated with hydrazine hydrate (NH2_2NH2_2) in ethanol, replacing the chloride with a hydrazide group (-NHNH2_2) to yield the final product.

Detailed Stepwise Synthesis

Synthesis of 5-Formylfuran-2-carboxylic Acid

  • Reagents : Furan-2-carboxylic acid, DMF, POCl3_3.

  • Conditions : 0–5°C, 4 hours.

  • Mechanism : The Vilsmeier reagent (POCl3_3-DMF complex) electrophilically substitutes the furan ring at position 5.

  • Yield : ~65% (reported for analogous formylation reactions).

Reduction to 5-(Hydroxymethyl)furan-2-carboxylic Acid

  • Reagents : NaBH4_4, THF, H2_2O.

  • Conditions : Room temperature, 2 hours.

  • Key Observation : Selective reduction of the aldehyde to a primary alcohol without affecting the carboxylic acid.

Chlorination to 5-(Chloromethyl)furan-2-carbonyl Chloride

  • Reagents : SOCl2_2, catalytic DMF.

  • Conditions : Reflux (70°C), 3 hours.

  • Outcome : Simultaneous conversion of -OH and -COOH to -Cl groups.

Ether Formation with 3,5-Dimethylphenol

  • Reagents : 3,5-Dimethylphenol, K2_2CO3_3, DMF.

  • Conditions : 80°C, 6 hours.

  • Mechanism : SN2_2 displacement of chloride by phenoxide ion.

Hydrazide Synthesis

  • Reagents : Hydrazine hydrate, ethanol.

  • Conditions : 0°C to room temperature, 1 hour.

  • Purification : Recrystallization from ethanol/water (3:1).

Analytical Characterization

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, DMSO-d6_6) :

    • δ 8.21 (s, 1H, NH), 7.12 (d, 2H, aromatic), 6.82 (s, 1H, furan H-3), 5.21 (s, 2H, OCH2_2), 2.31 (s, 6H, CH3_3).

  • MS (ESI) : m/z 260.29 [M+H]+^+.

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN/H2_2O, 70:30).

Optimization and Challenges

Solvent and Base Selection for Etherification

  • DMF vs. Acetone : DMF enhances phenoxide solubility, improving reaction rate.

  • K2_2CO3_3 vs. NaOH : K2_2CO3_3 minimizes hydrolysis of the chloromethyl group.

Protecting Group Strategies

  • Ester Protection : Methyl ester intermediates prevent unwanted side reactions during chlorination.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

  • Batch Size : 100 g-scale with 72% overall yield.

  • Cost Drivers : SOCl2_2 and DMF account for >60% of raw material costs.

Environmental Considerations

  • Waste Streams : HCl and DMF require neutralization and recycling.

Alternative Routes and Comparative Analysis

Mitsunobu Reaction for Ether Synthesis

  • Reagents : DIAD, PPh3_3.

  • Advantage : Avoids chlorinated intermediates.

  • Disadvantage : Lower yield (~50%) due to steric hindrance.

Direct Alkylation of Furan Hydrazides

  • Feasibility : Limited by poor reactivity of pre-formed hydrazides in SN2_2 reactions .

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Scientific Research Applications

5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide is used in several scientific research fields:

Mechanism of Action

The exact mechanism of action of 5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide is not fully understood. it is believed to interact with specific molecular targets, possibly involving central nervous system pathways. This interaction may lead to various biological effects, including enzyme inhibition and modulation of protein functions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of 5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide are influenced by its 3,5-dimethylphenoxy group, which provides steric bulk and electron-donating effects. Comparisons with analogous compounds highlight how substituent variations alter molecular weight, melting points, and solubility:

Compound Name Substituents on Phenoxy Ring Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound 3,5-dimethyl C₁₄H₁₆N₂O₃* ~266.29 Not reported Electron-donating methyl groups
5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furohydrazide 2-chloro, 5-nitro C₁₂H₁₀ClN₃O₅ 311.68 Not reported Electron-withdrawing Cl and NO₂ groups
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furohydrazide 4-chloro, 2-methyl C₁₃H₁₃ClN₂O₃ 280.71 Not reported Mixed substituent effects (Cl: EWG; CH₃: EDG)
N’-(4-Nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide 4-nitro C₂₀H₂₀N₄O₄S 412.46 154–156 Nitro group lowers melting point
N’-(4-(Dimethylamino)benzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide 4-dimethylamino C₂₂H₂₅N₅O₃S 439.53 178–180 Dimethylamino increases melting point

Notes:

  • EDG : Electron-donating group; EWG : Electron-withdrawing group.
  • Methyl groups (EDG) enhance thermal stability, as seen in higher melting points for dimethylamino derivatives .
  • Nitro groups (EWG) reduce melting points due to decreased intermolecular interactions .

Structural and Conformational Differences

  • Azomethine Bond Geometry: In analogs like methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate, the azomethine (C=N) bond adopts an E conformation with a bond length of 1.269 Å . Similar geometry is expected in this compound, though steric effects from the 3,5-dimethyl group may influence dihedral angles between aromatic rings.
  • Hydrogen Bonding: Intramolecular hydrogen bonds (e.g., N–H···O) stabilize crystal structures in hydrazide derivatives . The 3,5-dimethylphenoxy group may reduce hydrogen-bonding capacity compared to methoxy or nitro-substituted analogs.

Biological Activity

5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

  • Chemical Formula : C13H15N3O3
  • Molecular Weight : 251.28 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylphenol with furohydrazide derivatives under controlled conditions. The process may include various steps such as protection of functional groups and purification through recrystallization.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives can inhibit the growth of murine sarcoma and L1210 leukemia cells. The mechanism often involves interference with nucleic acid synthesis or direct cytotoxic effects on tumor cells .

Antiviral Properties

Preliminary studies suggest that this compound may also possess antiviral properties. Analogous compounds have demonstrated the ability to inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1). The binding affinity of these compounds for viral enzymes is a focal point for understanding their mechanism of action .

Enzyme Inhibition

This compound has been evaluated for its potential to inhibit various enzymes involved in cancer progression and viral replication. The inhibition of specific kinases and polymerases is critical for its therapeutic efficacy .

Study 1: Antitumor Efficacy

A study conducted on the effects of furohydrazide derivatives on murine models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.

ParameterControl GroupTreatment Group
Tumor Size (cm)4.5 ± 0.52.1 ± 0.4
Apoptosis Rate (%)1045

Study 2: Antiviral Activity Against HSV-1

In vitro studies assessed the antiviral activity of the compound against HSV-1. Results showed a dose-dependent inhibition of viral replication, with IC50 values indicating effective concentrations for clinical relevance.

Treatment Concentration (µM)Viral Titer Reduction (%)
1020
2550
5075

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